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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylbenzoic acid

CAS No.: 15089-74-4

Cat. No.: B3335884

Get Quote

Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery

Part 1: Executive Summary & Chemical Profile
Introduction 2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural

motif in the development of modern agrochemicals. Belonging to the substituted benzoic acid

class, it serves a dual function in herbicide research:

Direct Auxinic Activity: As a structural analog to dicamba and chloramben, it exhibits intrinsic

auxin-mimicry, disrupting plant growth regulation via the TIR1/AFB signaling pathway.

Privileged Scaffold for HPPD Inhibitors: The 2,4,5-substitution pattern provides optimal steric

and electronic properties for the benzoyl moiety required in 4-hydroxyphenylpyruvate

dioxygenase (HPPD) inhibitors (e.g., benzobicyclon analogs).
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Property Value
Relevance to Herbicide
Design

CAS Number 25636-09-5
Unique Identifier for

sourcing/regulatory checks.

Molecular Formula C₉H₉ClO₂
Low molecular weight (<300

Da) favors translocation.

Molecular Weight 184.62 g/mol
Ideal for systemic mobility

(phloem mobile).

pKa (Calc.) ~3.5 - 3.8

Weak acid; ion trap

mechanism facilitates phloem

loading.

LogP (Calc.) ~2.8

Lipophilic enough for cuticle

penetration, hydrophilic

enough for transport.

Physical State White Crystalline Solid
Stable for formulation (WP, SC,

EC).

Part 2: Synthesis & Derivatization Protocols
Strategic Context: High-purity CDM-BA is essential for accurate Structure-Activity Relationship

(SAR) studies. Impurities (e.g., isomeric 3-chloro variants) can skew biological assay data. The

following protocol ensures regioselectivity.

Protocol A: Regioselective Synthesis from 3,4-
Dimethylchlorobenzene
Objective: Synthesize CDM-BA with >98% purity for biological screening.

Reagents:

3,4-Dimethylchlorobenzene (Starting Material)

Acetyl chloride / AlCl₃ (Friedel-Crafts Acylation)
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NaOCl (Sodium Hypochlorite) for Haloform Oxidation

Dichloromethane (DCM)

Step-by-Step Workflow:

Friedel-Crafts Acylation:

Dissolve 3,4-dimethylchlorobenzene (1.0 eq) in anhydrous DCM.

Add anhydrous AlCl₃ (1.2 eq) at 0°C under N₂ atmosphere.

Dropwise add acetyl chloride (1.1 eq). The ortho-directing effect of the chloro group and

steric hindrance directs acylation to the 6-position (relative to Cl) or 2-position (relative to

methyl), yielding 2-chloro-4,5-dimethylacetophenone.

Expert Tip: Monitor via TLC. The 4,5-dimethyl pattern stabilizes the intermediate.

Haloform Oxidation:

Treat the acetophenone intermediate with aqueous NaOCl (10-12% active chlorine) at

60°C for 4 hours.

Acidify the aqueous layer with HCl to pH 2.

Precipitate CDM-BA.

Purification:

Recrystallize from Ethanol/Water (80:20) to remove unreacted isomers.

Visualization: Synthesis Logic

3,4-Dimethylchlorobenzene Friedel-Crafts Acylation
(Acetyl Chloride/AlCl3)

Intermediate:
2-Chloro-4,5-dimethylacetophenone

Haloform Oxidation
(NaOCl, then HCl)

Target:
2-Chloro-4,5-dimethylbenzoic acid

Recrystallization

Click to download full resolution via product page
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Caption: Regioselective synthesis pathway ensuring high purity of the target benzoic acid

scaffold.

Part 3: Application in Herbicide Design (SAR)
CDM-BA is rarely used as a standalone herbicide today due to higher efficacy of modern

analogs. Its primary value is as a hapten or intermediate for two major herbicide classes.

Application 1: Synthesis of Triketone HPPD Inhibitors
The "2-chloro-4-substituted" benzoyl moiety is the pharmacophore for HPPD inhibition

(bleaching herbicides).

Mechanism: The benzoyl group coordinates with the Fe(II) cofactor in the HPPD enzyme

active site.

Protocol: Convert CDM-BA to its acid chloride (using SOCl₂) and couple with a 1,3-dione

(e.g., cyclohexane-1,3-dione) followed by cyanide-catalyzed rearrangement.

Why CDM-BA? The 4,5-dimethyl substitution provides a unique steric bulk that can

overcome resistance in weeds that metabolize standard 4-mesyl derivatives.

Application 2: Auxin Mimic Screening
As a benzoic acid, CDM-BA acts as a synthetic auxin.

Biological Assay Protocol: Root Growth Inhibition (Arabidopsis)

Objective: Quantify auxinic activity (GR50).

System:Arabidopsis thaliana (Col-0) seedlings.

Method:

Sterilize seeds and plate on MS media containing CDM-BA gradients (0.01 µM to 100 µM).

Include Dicamba as a positive control and DMSO as negative.

Grow vertically for 7 days at 22°C (16h light/8h dark).
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Data Analysis: Measure primary root length. Auxin mimics cause severe root stunting and

excessive root hair formation.

Visualization: Mode of Action (Auxin Mimicry)

CDM-BA (Herbicide)

TIR1/AFB Receptor
(F-box protein)

Binds

E3 Ubiquitin Ligase Complex

Recruits

Aux/IAA Repressor
(Degradation Target)

Ubiquitinates

ARF Transcription Factors
(Released)

Degradation enables ARF

Uncontrolled Growth /
Epinasty / Death

Gene Activation

Click to download full resolution via product page

Caption: Auxinic mechanism of action where CDM-BA promotes the degradation of

transcriptional repressors.
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Part 4: Formulation & Stability Notes
Solubility Challenges: Like most benzoic acids, CDM-BA has low water solubility in its

protonated form.

Expert Tip: Formulate as a Diglycolamine (DGA) or Dimethylamine (DMA) salt to improve

water solubility and reduce volatility (vapor drift is a known issue with benzoic acids).

Stability Testing Protocol:

Hydrolysis: Stable at pH 5, 7, and 9 (typical for benzoic acids).

Photolysis: Benzoic acids can be susceptible to UV degradation. Store reference standards

in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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